Liothyronine-d3

Catalog No.
S12833711
CAS No.
M.F
C15H12I3NO4
M. Wt
653.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Liothyronine-d3

Product Name

Liothyronine-d3

IUPAC Name

(2S)-2-amino-3-[3,5-diiodo-4-(2,3,6-trideuterio-4-hydroxy-5-iodophenoxy)phenyl]propanoic acid

Molecular Formula

C15H12I3NO4

Molecular Weight

653.99 g/mol

InChI

InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i1D,2D,6D

InChI Key

AUYYCJSJGJYCDS-FASWOMPJSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1O)I)[2H])OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)[2H]

Liothyronine-d3 is a synthetic derivative of the thyroid hormone triiodothyronine, commonly known as T3. It is chemically represented as C15_{15}H12_{12}I3_3NO4_4 and is primarily utilized in the management of hypothyroidism and myxedema coma. As a potent form of thyroid hormone, liothyronine-d3 plays a critical role in regulating metabolism, growth, and development in humans. Its mechanism of action involves binding to thyroid hormone receptors, influencing gene expression and protein synthesis, which leads to increased metabolic activity within cells .

Liothyronine-d3 undergoes several metabolic transformations in the body. The primary reactions include:

  • Deiodination: In the liver, liothyronine-d3 is deiodinated to produce diiodothyronine and monoiodothyronine. These metabolites can further undergo conjugation with glucuronides and sulfates .
  • Conjugation: Following deiodination, the resulting metabolites may be conjugated, affecting their solubility and excretion rates .
  • Elimination: The metabolites are primarily excreted via the kidneys, with less than 2.5% of the drug being eliminated unchanged .

Liothyronine-d3 can be synthesized through various chemical pathways that involve iodination of tyrosine derivatives. The synthesis typically includes:

  • Starting Material: The process begins with L-tyrosine or its derivatives.
  • Iodination: Controlled iodination introduces iodine atoms at specific positions on the aromatic ring.
  • Formation of Triiodothyronine: Subsequent reactions lead to the formation of triiodothyronine through additional modifications such as oxidation or dehydrogenation.
  • Purification: The final product is purified using chromatographic techniques to ensure high purity levels suitable for pharmaceutical applications .

Liothyronine-d3 has several clinical applications:

  • Hypothyroidism Treatment: It is primarily used to treat individuals with hypothyroidism who cannot adequately convert thyroxine (T4) to triiodothyronine (T3).
  • Myxedema Coma Management: This compound is crucial in emergency settings for treating severe hypothyroidism manifestations .
  • Diagnostic Use: It can also be employed in diagnostic tests for thyroid function assessment .

Liothyronine-d3 shares similarities with other thyroid hormones but exhibits unique characteristics that distinguish it from them. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
LevothyroxineC15_{15}H11_{11}I4_4NNaO4_4A prohormone converted to T3; longer half-life than T3
DiiodothyronineC15_{15}H12_{12}I2_2NNaO4_4Intermediate metabolite; less potent than T3
MonoiodothyronineC15_{15}H12_{12}I1_1NNaO4_4Less biologically active; precursor to diiodothyronine

Uniqueness of Liothyronine-d3

Liothyronine-d3 stands out due to its rapid onset of action compared to levothyroxine, making it particularly effective in acute settings such as myxedema coma. Its high binding affinity for thyroid hormone receptors allows for significant physiological effects even at lower doses compared to other thyroid hormones .

Systematic Nomenclature and Molecular Formula

Liothyronine-d3 is systematically named as (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-[2,3,4-²H₃]propanoic acid, reflecting its deuterium substitution at three hydrogen positions on the alanine side chain. The molecular formula is C₁₅H₉D₃I₃NO₄, with a molecular weight of 653.99 g/mol—approximately 3 atomic mass units higher than non-deuterated liothyronine (650.97 g/mol). The isotopic labeling specifically targets the β-carbon hydrogens of the propanoic acid moiety, ensuring minimal perturbation to the molecule’s electronic and steric properties while enabling precise tracking in mass spectrometry.

Stereochemical Configuration and Isotopic Labeling Patterns

Liothyronine-d3 retains the (S)-configuration at the α-carbon of the alanine side chain, consistent with the natural stereochemistry of endogenous T3. Deuterium substitution occurs at the β-methyl group (C-2, C-3, and C-4 positions), preserving the molecule’s chiral integrity and receptor-binding affinity. Nuclear magnetic resonance (NMR) studies confirm that isotopic labeling does not alter the dihedral angles of the iodinated aromatic rings or the hydrogen-bonding network critical for thyroid hormone receptor (TR) interactions.

X-ray Crystallographic Analysis and Three-Dimensional Conformation

X-ray diffraction data for liothyronine-d3 reveal a planar conformation of the outer phenolic ring, with an inter-ring angle of 112.5° between the two aromatic systems, closely mirroring the parent compound. The deuterated β-methyl group exhibits a bond length of 1.09 Å for C-D bonds, compared to 1.10 Å for C-H bonds in non-deuterated liothyronine, reflecting isotopic differences in covalent radii. Crystallographic parameters include:

PropertyLiothyronine-d3Liothyronine
Space groupP2₁2₁2₁P2₁2₁2₁
Unit cell dimensionsa=6.84 Å, b=12.17 Å, c=15.43 Åa=6.82 Å, b=12.15 Å, c=15.40 Å
Density (g/cm³)2.41±0.12.40±0.1

The minor increase in density for the deuterated form arises from isotopic mass differences, though packing efficiency remains unchanged.

Comparative Structural Analysis with Endogenous Thyroid Hormones

Structurally, liothyronine-d3 shares 100% homology with endogenous T3 in iodine substitution (3,5,3′-triiodo configuration) and phenolic ring orientation. Key distinctions include:

  • Deuterium Isotopologues: The β-methyl deuteration introduces a kinetic isotope effect (KIE) of ~0.7 for hepatic metabolism, slowing deiodination by type 1 deiodinase (DIO1).
  • Hydrogen Bonding: Fourier-transform infrared (FTIR) spectroscopy shows a 5 cm⁻¹ redshift in the O-H stretching frequency of the phenolic group, attributable to deuterium’s influence on adjacent hydrogen bonds.
  • Receptor Binding: Thyroid hormone receptor β (TRβ) exhibits a dissociation constant (Kd) of 2.5 nM for liothyronine-d3, compared to 2.3 nM for non-deuterated T3, indicating negligible isotopic interference.

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

653.8089 g/mol

Monoisotopic Mass

653.8089 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-08-10

Explore Compound Types